molecular formula C14H10Cl4 B3027009 Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- CAS No. 121107-47-9

Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl-

Cat. No. B3027009
CAS RN: 121107-47-9
M. Wt: 320 g/mol
InChI Key: WQCFXZHBWZFDAX-UHFFFAOYSA-N
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Description

Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl- , commonly referred to as 1,3-dichlorobenzene , is an aryl chloride and one of the three isomers of dichlorobenzene. Its chemical formula is C₆H₄Cl₂ . This colorless liquid is insoluble in water and has various applications in industry and research .


Synthesis Analysis

1,3-dichlorobenzene can be synthesized through various methods, including chlorination of benzene or by reacting 1,3-dichlorotoluene with sodium hydroxide. The latter method yields the desired compound by dehydrochlorination .


Molecular Structure Analysis

The molecular structure of 1,3-dichlorobenzene consists of a benzene ring with two chlorine atoms substituted at positions 1 and 3. Additionally, a methyl group and a 2,6-dichlorophenyl group are attached to the benzene ring. The arrangement of these substituents affects its physical and chemical properties .


Chemical Reactions Analysis

1,3-dichlorobenzene participates in various chemical reactions, including halogenation, electrophilic aromatic substitution, and oxidation. These reactions modify its structure and properties, making it useful in organic synthesis and as a solvent .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Exhibits aromatic behavior due to the benzene ring .

Scientific Research Applications

Structural and Electronic Properties

  • Structural and Wave Functional Properties : A study by M. Julie et al. (2021) investigated the structural, wave functional, and electronic properties of a compound structurally similar to the requested benzene derivative. This research used density functional theory to analyze geometric properties, localized orbital locators, and electron localization functions in different solvent atmospheres.

Chemical Synthesis and Crystal Structures

  • Synthesis and X-ray Crystal Structures : J. Longmire et al. (1998) conducted a study on the synthesis and X-ray crystal structures of palladium(II) and platinum(II) complexes using a ligand similar to the requested benzene derivative. This research provides insights into the use of such compounds in asymmetric aldol reactions (Longmire, Zhang, & Shang, 1998).

Molecular Interactions and Properties

  • Molecular Interactions and Properties : R. Dhakal, S. Parkin, and H. Lehmler (2019) analyzed a molecule closely related to the requested benzene derivative, studying its crystal structure and molecular interactions, such as hydrogen bonding and intermolecular interactions (Dhakal, Parkin, & Lehmler, 2019).

Reactions and Transformation Processes

  • Reactions with Hypochlorous Acid : N. Maeda et al. (1987) explored the reactions of chlorinated benzene derivatives with chloramine, a process that could be relevant to understanding the behavior of the requested benzene derivative in various chemical contexts (Maeda, Ohya, Nojima, & Kanno, 1987).

Polymerization and Material Science Applications

  • Polymerization Reactions : C. Pugh and V. Percec (1990) researched the polymerization reactions catalyzed by Pd(0), involving compounds structurally related to the requested benzene derivative. Their findings have implications for material science and the development of new polymers (Pugh & Percec, 1990).

Coordination Polymers

  • Synthesis of Coordination Polymers : Yuanchun He et al. (2020) synthesized coordination polymers using a compound structurally similar to the requested benzene derivative, offering insights into the potential applications of such compounds in the field of coordination chemistry (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).

Mechanism of Action

As an aryl chloride, 1,3-dichlorobenzene can undergo electrophilic substitution reactions. It can react with nucleophiles or electrophiles, leading to the formation of new compounds. Its mechanism of action depends on the specific reaction it engages in .

Safety and Hazards

  • Handling Precautions : Proper ventilation and protective equipment are essential when working with this compound .

Future Directions

Research on 1,3-dichlorobenzene continues to explore its applications, environmental impact, and safer alternatives. Future studies may focus on its biodegradation, remediation methods, and sustainable synthesis routes .

properties

IUPAC Name

1,3-dichloro-4-[(2,6-dichlorophenyl)methyl]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-11(15)6-5-9(14(8)18)7-10-12(16)3-2-4-13(10)17/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFXZHBWZFDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)CC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074476
Record name Benzene, 1,3-dichloro-4-[(2,6-dichlorophenyl)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121107-47-9
Record name Benzene, 1,3-dichloro-4-((2,6-dichlorophenyl)methyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-4-[(2,6-dichlorophenyl)methyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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